molecular formula C17H14N2OS2 B2524491 (E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide CAS No. 2035000-19-0

(E)-3-(thiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide

Cat. No. B2524491
CAS RN: 2035000-19-0
M. Wt: 326.43
InChI Key: YRCQJWHJNHKQNQ-AATRIKPKSA-N
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Description

Synthesis Analysis

The compound was synthesized using a multicomponent Chichibabin pyridine synthesis reaction . This process resulted in a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent molecular hybrid .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of thiophen-2-yl and pyridin-4-yl groups, which are connected by a methylene bridge and an acrylamide group.


Chemical Reactions Analysis

The compound displays highly selective fluorescent sensing properties towards Fe 3+ ions when compared to other competitive metal ions . The photophysical properties studies reveal that the synthesized hybrid molecule has a binding constant of 2.30×10^3 M^−1 with limit of detection (LOD) of 4.56×10^−5 M (absorbance mode) and 5.84×10^−5 M (emission mode) for Fe 3+ ions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 326.43. It exhibits promising photo absorption and emission properties with a quantum yield of 0.40 .

Scientific Research Applications

    Photocatalysis and CO2 Reduction

    • Application : Recent research has shown that modifying MOFs with 2,4,6-tris(4-pyridyl)pyridine (tpy) significantly enhances their photocatalytic performance for CO2 reduction . The electron-donating nature of tpy facilitates charge transfer, leading to strong CO2 binding affinity. This modification promotes the formation of COOH groups and enhances the conversion of CO2 to CO.

Future Directions

The synthesized pyrene-conjugated hybrid ligand can serve as a potential fluorescent chemosensor for the selective and specific detection of Fe 3+ ions . This suggests potential applications in environmental and biological sample analysis .

properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS2/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCQJWHJNHKQNQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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